Welcome to the BenchChem Online Store!
molecular formula C15H14FNO2 B8302678 Ethyl 2-(4-fluorophenylamino)benzoate

Ethyl 2-(4-fluorophenylamino)benzoate

Cat. No. B8302678
M. Wt: 259.27 g/mol
InChI Key: VONUJCUIZJOVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07858784B2

Procedure details

Following general procedure A, a mixture of 4-fluorophenylmethanesulfonate (95 mg, 0.5 mmol), ethyl 2-aminobenzoate (89 μL, 0.6 mmol), K2CO3 (97 mg, 0.7 mmol), 10 (4 mg, 1 mol %), 1 (2.5 mg, 1 mol %), and t-BuOH (6 mL) was heated to 110° C. for 16 h. The crude product was purified via the Biotage SP4 (silica-packed 25+M; 0-20% EtOAc/hexanes) to provide the title compound as a yellow oil (118 mg, 91%). 1H NMR (300 MHz, CDCl3) δ: 9.44 (s, 1H), 7.99 (d, J=8.0 Hz, 1H), 7.30 (t, J=7.5 Hz, 1H), 7.21 (m, 2H), 7.07 (m, 3H), 6.73 (t, J=7.5 Hz, 1H), 4.37 (q, J=7.5 Hz, 2H), 1.42 (t, J=7.5 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 168.8, 161.3, 158.1, 148.8, 136.9, 136.9, 134.4, 131.9, 125.4, 125.3, 117.1, 116.5, 116.2, 113.6, 112.0, 60.9, 14.6 ppm. IR (neat, cm−1): 3316, 2982, 1683, 1583, 1513, 1455, 1260, 1233, 1082, 749. Anal. Calcd. for C15H14FNO2: C, 69.49; H, 5.44. Found: C, 70.14; H, 5.64.
Name
4-fluorophenylmethanesulfonate
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
89 μL
Type
reactant
Reaction Step One
Name
Quantity
97 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5](CS([O-])(=O)=O)=[CH:4][CH:3]=1.[NH2:13][C:14]1[CH:24]=[CH:23][CH:22]=[CH:21][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].C([O-])([O-])=O.[K+].[K+]>CC(O)(C)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:13][C:14]2[CH:24]=[CH:23][CH:22]=[CH:21][C:15]=2[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
4-fluorophenylmethanesulfonate
Quantity
95 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)CS(=O)(=O)[O-]
Name
Quantity
89 μL
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
97 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified via the Biotage SP4 (silica-packed 25+M; 0-20% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.